molecular formula C17H26N2O2 B128971 Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate CAS No. 158144-82-2

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

Cat. No. B128971
M. Wt: 290.4 g/mol
InChI Key: BHMYNEIUXQIVTL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure is characterized by the presence of a piperidine ring, a tert-butyl group, and a phenyl group, which can undergo various chemical transformations to yield a wide range of derivatives with potential pharmacological applications.

Synthesis Analysis

The synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate and its derivatives can be achieved through multiple synthetic routes. For instance, tert-butyl phenylazocarboxylates, which share structural similarities with the compound , can be modified through nucleophilic substitutions and radical reactions, leading to the formation of azocarboxamides and various aryl radicals . Additionally, the synthesis of related compounds, such as tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, has been reported using amination reactions with CuI, ethylene glycol, and potassium phosphate as catalysts . These methods highlight the potential synthetic pathways that could be adapted for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is likely to exhibit features similar to those of related compounds. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been studied, revealing that bulky substituents can influence the molecule's conformation and intermolecular interactions . The presence of the tert-butyl group can also affect the molecule's packing in the solid state, as seen in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, where it prevents typical face-to-face π-interactions .

Chemical Reactions Analysis

The tert-butyl group and the piperidine ring in the compound's structure suggest that it can undergo various chemical reactions. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives have been synthesized through reactions with L-selectride, followed by the Mitsunobu reaction to yield stereoselective isomers . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, has been synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate can be inferred from related compounds. For instance, the solubility and steric effects of the tert-butyl group have been discussed in the context of 4'-tert-butyl-2,2':6',2''-terpyridine, where it acts as a solubilizing and sterically demanding substituent . The stability of the tert-butyl group under various conditions is also noteworthy, as seen in the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, where the tert-butyl group was resistant to acidolysis .

Scientific Research Applications

1. Synthesis of Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, is a crucial intermediate in the synthesis of small molecule anticancer drugs. This compound is synthesized from piperidin-4-ylmethanol and used in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer. These pathways play a vital role in cell growth and survival, making them significant targets for cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

2. Synthesis of Biologically Active Compounds

Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino) -2methoxyphenyl) carbamate, another related compound, is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method has been developed for this compound, which involves acylation, nucleophilic substitution, and reduction processes (Zhao, Guo, Lan, & Xu, 2017).

3. Role in Drug Synthesis Processes

Compounds similar to Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, like tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, play a significant role in synthesizing novel protein tyrosine kinase Jak3 inhibitors. These compounds are synthesized through a series of steps, starting from 4-methylpyridinium, and are crucial for producing drugs like CP-690550 (Xin-zhi, 2011).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and other hazards. It also includes safety precautions for handling and storing the compound.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound. This could be based on current research trends, identified gaps in the literature, or novel applications of the compound.


I hope this general approach helps! If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMYNEIUXQIVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441861
Record name tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

CAS RN

158144-82-2
Record name tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (2.6 g, 9.08 mmol) was dissolved in 15% acetic acid/ethanol and hydrogenated at 50 psi over platinum oxide (0.052 g) for a week. HPLC showed only 50% conversion and the reaction was resubmitted to the same conditions and hydrogenated for 4 more days. The reaction was then filtered and the filtrate was evaporated. The residue was diluted with ethyl acetate and 1N hydrochloric acid. The aqueous phase was collected, basified with sodium carbonate and extracted with ethyl acetate. The combined organic phases were dried over anhydrous magnesium sulfate, filtered and concentrated to give the title material (0.835 g, 32%) as an oil which was used as such for the next reaction. LC/MS (M-(t-Bu)+H)+: 235. HPLC ret. time (Condition B): 1.322 min.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
acetic acid ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.052 g
Type
catalyst
Reaction Step One
Yield
32%

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